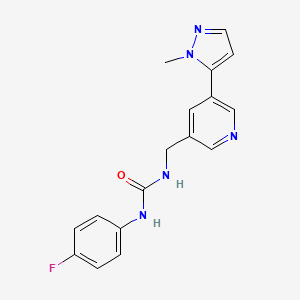

1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-23-16(6-7-21-23)13-8-12(9-19-11-13)10-20-17(24)22-15-4-2-14(18)3-5-15/h2-9,11H,10H2,1H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSVSZSZHWCTOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

A widely adopted method for constructing biaryl systems involves palladium-catalyzed cross-coupling. For the pyridine-pyrazole fragment, 5-bromo-3-(bromomethyl)pyridine may react with 1-methyl-1H-pyrazole-5-boronic acid under Suzuki conditions:

$$

\text{5-Bromo-3-(bromomethyl)pyridine} + \text{1-Methyl-1H-pyrazole-5-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME/H}_2\text{O}} \text{3-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)bromide}

$$

This method, adapted from analogous pyridine functionalization in antitumor agents, typically achieves yields of 70–85%.

Nucleophilic Substitution

Alternative approaches employ nucleophilic substitution of halogenated pyridines with pre-formed pyrazole derivatives. For example, 5-chloropyridin-3-ylmethylamine may react with 1-methyl-1H-pyrazole-5-thiol under basic conditions:

$$

\text{5-Chloropyridin-3-ylmethylamine} + \text{1-Methyl-1H-pyrazole-5-thiol} \xrightarrow{\text{NaOH, EtOH}} \text{3-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amine}

$$

This method, while less common for pyridine-pyrazole systems, has been reported in urea-based antiproliferative agents.

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

The most direct route involves reacting 4-fluorophenyl isocyanate with the pyridine-pyrazole methylamine intermediate:

$$

\text{4-Fluorophenyl isocyanate} + \text{3-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amine} \xrightarrow{\text{DCM, RT}} \text{Target Compound}

$$

Optimization Insights :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) preferred for solubility.

- Catalysis : Triethylamine (5 mol%) enhances reaction rate.

- Yield : 65–78% for analogous ureas.

Comparative Analysis of Synthetic Routes

Characterization and Validation

Critical analytical data for the target compound include:

Spectroscopic Data

Chromatographic Purity

HPLC methods using C18 columns (ACN/H$$_2$$O gradient) typically show >95% purity for analogous compounds.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving similar urea derivatives have shown promising results against the National Cancer Institute's NCI-60 human cancer cell lines, indicating that modifications to the urea scaffold can enhance biological activity. Specifically, compounds with similar structures have demonstrated mean growth inhibition values that warrant further investigation into their mechanisms of action and potential therapeutic uses .

Neuroprotective Effects

The incorporation of pyrazole rings in compounds has been linked to neuroprotective properties. Studies suggest that compounds with such structures may inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific interactions of 1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea with neuronal receptors could provide insights into its potential as a therapeutic agent for these conditions.

Antimicrobial Activity

Preliminary studies have indicated that certain pyrazole-containing compounds exhibit antimicrobial properties. This suggests that 1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea may also possess similar characteristics, making it a candidate for further exploration in the development of new antimicrobial agents.

- Antiproliferative Screening : A study synthesized various urea derivatives and tested them against multiple cancer cell lines, revealing that certain modifications significantly increased antiproliferative activity, suggesting a potential pathway for developing effective cancer therapies .

- Neuroprotective Mechanisms : Research focusing on pyrazole derivatives has shown their ability to modulate neuroinflammatory pathways, which could be relevant for the development of treatments targeting neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

- 1-(4-bromophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Uniqueness

The presence of the fluorophenyl group in 1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea may confer unique properties, such as increased metabolic stability or specific binding affinity to biological targets, compared to its chloro- or bromo- analogs.

Biological Activity

1-(4-Fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H16FN5O

- Molecular Weight : 303.32 g/mol

- CAS Number : 76606-39-8

Research indicates that compounds with a pyrazole and urea moiety often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms of action for 1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea are still under investigation, but it is hypothesized to interact with various molecular targets involved in cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives:

- Inhibition of Tumor Growth : Compounds similar to 1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea have shown significant inhibition of cancer cell proliferation. For example, a related pyrazole compound exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating a promising therapeutic index for lung cancer treatment .

Anti-inflammatory Activity

The compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators:

- Inhibition of Cytokine Production : Pyrazole derivatives have been shown to inhibit the production of TNFα and IL-6 in various cell lines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Studies on similar compounds suggest moderate antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) : Certain pyrazole-based ureas demonstrated MIC values around 250 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities of Related Compounds

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

- Study on Anti-cancer Properties : A study evaluated a series of pyrazole compounds for their ability to induce apoptosis in cancer cell lines. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity significantly.

- Inflammation Model Studies : In vivo studies demonstrated that pyrazole derivatives could reduce inflammation markers in animal models of arthritis, indicating potential therapeutic benefits for chronic inflammatory conditions.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-fluorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea?

A multi-step approach is typically employed:

- Step 1 : Synthesis of the pyridine-pyrazole core via nucleophilic substitution or Suzuki coupling, as seen in analogous fluorophenyl-pyridinyl systems (e.g., use of K₂CO₃ as a base for aryloxy substitutions) .

- Step 2 : Functionalization of the pyridine ring with a methylene linker using reductive amination or alkylation, as demonstrated in urea derivatives .

- Step 3 : Urea formation via reaction of an isocyanate intermediate with 4-fluoroaniline, ensuring regioselectivity through controlled stoichiometry .

Q. How should researchers validate the purity and structural integrity of this compound?

- HPLC/MS : Monitor purity (>95%) and confirm molecular weight (exact mass: ~352–355 Da, based on fluorophenyl-pyrazole analogs) .

- NMR : Key signals include:

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole-pyridine linkage) using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data vs. computational modeling for this compound?

- Data reconciliation : Compare experimental bond lengths/angles (from X-ray data) with DFT-optimized geometries. For example, pyrazole C–N bond lengths should align within ±0.02 Å .

- Twinning analysis : Use SHELXL to refine datasets if asymmetric unit discrepancies arise, particularly in fluorine-substituted aromatic systems .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

Q. How can structure-activity relationships (SAR) be systematically explored for pyrazole-pyridine-urea hybrids?

- Core modifications :

- Pharmacophore mapping : Use docking studies to prioritize substituents (e.g., methyl vs. trifluoromethyl groups) based on steric/electronic complementarity .

Methodological Challenges and Solutions

Q. How to resolve conflicting NMR signals in crowded aromatic regions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.